molecular formula C18H19N3O6S B15004364 methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate

methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate

Cat. No.: B15004364
M. Wt: 405.4 g/mol
InChI Key: JAYQIWBUCLCWLE-UHFFFAOYSA-N
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Description

Methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the sulfonyl and methoxy groups. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzoic acid, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the integrity of the compound throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized benzimidazole derivative, while reduction could produce a simpler, less oxidized form of the compound .

Scientific Research Applications

Methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, altering their activity and leading to various biological effects. The sulfonyl and methoxy groups further modulate the compound’s binding affinity and specificity, enhancing its effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler or less functionalized analogs. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 3-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-4-methoxybenzoate

InChI

InChI=1S/C18H19N3O6S/c1-20-14-7-6-12(10-15(14)21(2)18(20)23)28(24,25)19-13-9-11(17(22)27-4)5-8-16(13)26-3/h5-10,19H,1-4H3

InChI Key

JAYQIWBUCLCWLE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C(=O)OC)OC)N(C1=O)C

Origin of Product

United States

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